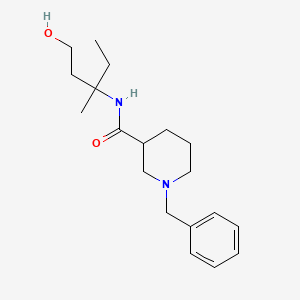![molecular formula C18H19F2NO2 B6638019 5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol](/img/structure/B6638019.png)
5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol, also known as DFP-10825, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidines and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. Binding of this compound to the dopamine D3 receptor leads to a range of downstream effects, including the activation of intracellular signaling pathways and modulation of neurotransmitter release. These effects are thought to underlie the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of locomotor activity, and the modulation of reward-related behaviors. These effects are thought to be mediated by the compound's binding to the dopamine D3 receptor and its downstream effects on intracellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol is its high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the function of this receptor. Additionally, the synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in a range of scientific research applications. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several potential future directions for research involving 5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol. One area of interest is the development of more selective and potent analogs of this compound for use in studying the function of the dopamine D3 receptor. Additionally, this compound may have potential applications in the treatment of neurological disorders, such as addiction and Parkinson's disease. Further research is needed to explore these potential applications and to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol involves a multi-step process that begins with the reaction of 2,5-difluorobenzaldehyde and 4-(hydroxymethyl)benzyl alcohol in the presence of a base catalyst. The resulting intermediate is then reacted with pyrrolidine and an acid catalyst to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Applications De Recherche Scientifique
5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the primary applications of this compound is in the study of the dopamine D3 receptor, which has been implicated in a range of neurological disorders, including addiction and Parkinson's disease. This compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the function of this receptor.
Propriétés
IUPAC Name |
5-(2,5-difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c19-14-5-6-17(20)16(7-14)18-8-15(23)10-21(18)9-12-1-3-13(11-22)4-2-12/h1-7,15,18,22-23H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXAAVKSPYOCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)
![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)


![[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6637994.png)
![[4-[[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]methyl]phenyl]methanol](/img/structure/B6638008.png)
![7-fluoro-1-[[4-(hydroxymethyl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6638015.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide](/img/structure/B6638018.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6638028.png)
![[4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol](/img/structure/B6638035.png)